molecular formula C15H14ClNO3S B5794191 Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate

Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B5794191
M. Wt: 323.8 g/mol
InChI Key: KDNARUDFRDIXLN-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields of chemistry and pharmacology.

Preparation Methods

The synthesis of Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the thiophene ring.

    Amidation reaction: The propanoylamino group is introduced through an amidation reaction, where a propanoic acid derivative reacts with an amine.

    Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate: Similar structure but with a methyl group instead of chlorine.

    Methyl 4-(4-nitrophenyl)-2-(propanoylamino)thiophene-3-carboxylate: Similar structure but with a nitro group instead of chlorine.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-3-12(18)17-14-13(15(19)20-2)11(8-21-14)9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNARUDFRDIXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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